4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid
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Overview
Description
4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of both difluoroethoxy and trifluoromethyl groups attached to a benzoic acid core. The trifluoromethyl group is known for its significant role in enhancing the biological activity of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate the efficient incorporation of the difluoroethoxy and trifluoromethyl groups.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid has several scientific research applications:
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may exhibit biological activity, making it a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The difluoroethoxy group may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Difluoroethoxy)-benzoic acid: Lacks the trifluoromethyl group, which may result in different biological activity.
2-(Trifluoromethyl)benzoic acid:
4-(2,2-Difluoroethoxy)-2-methylbenzoic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid is unique due to the presence of both difluoroethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s potential as a versatile building block in various scientific and industrial applications .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O3/c11-8(12)4-18-5-1-2-6(9(16)17)7(3-5)10(13,14)15/h1-3,8H,4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLWJNKFMBSMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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